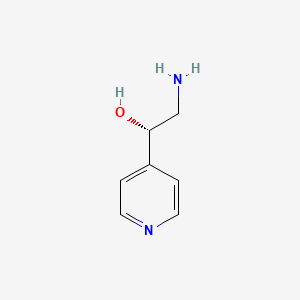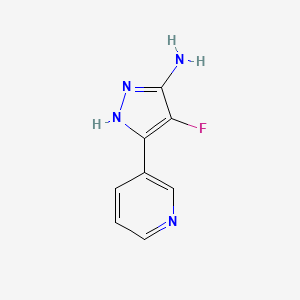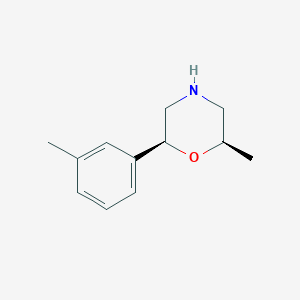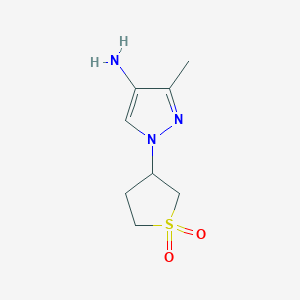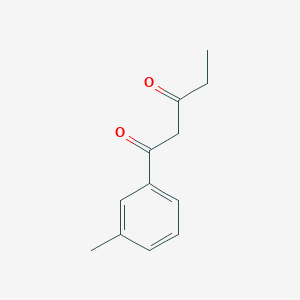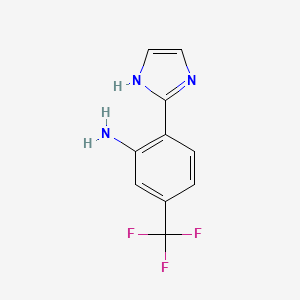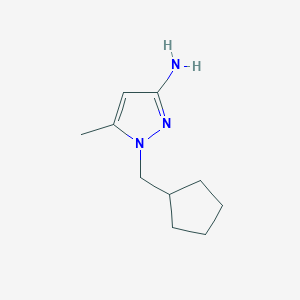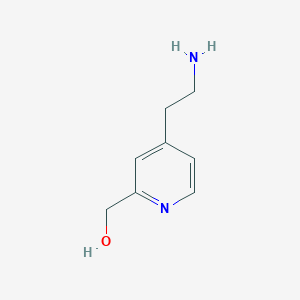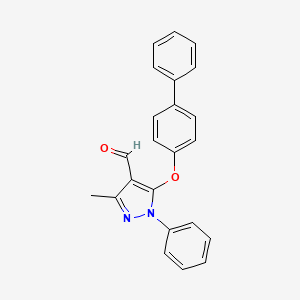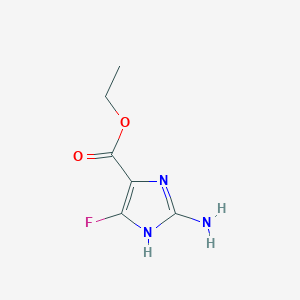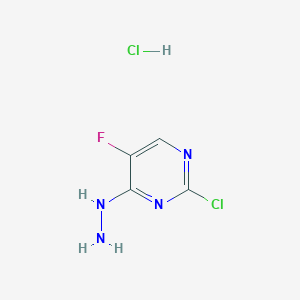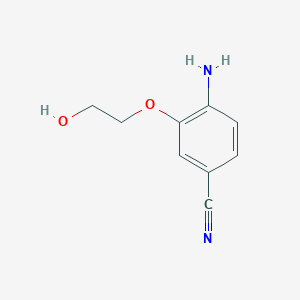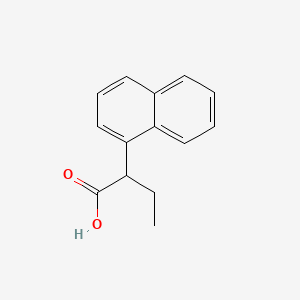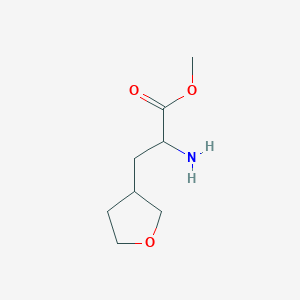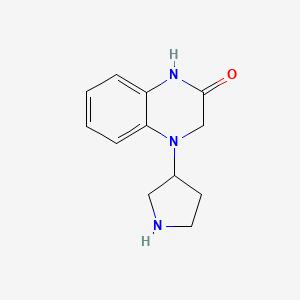
4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydroquinoxalinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the construction of the pyrrolidine ring followed by its fusion with the tetrahydroquinoxalinone core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or quinoxalinone rings .
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying interactions with enzymes and receptors.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered ring, used widely in medicinal chemistry.
Quinoxalinone: The core structure of the compound, known for its biological activity.
Morpholine: Another heterocyclic compound with similar applications in drug discovery.
Uniqueness
4-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its fused ring structure, which provides a distinct three-dimensional shape and electronic properties. This uniqueness enhances its ability to interact with specific molecular targets, making it a valuable compound in various scientific research fields .
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
4-pyrrolidin-3-yl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C12H15N3O/c16-12-8-15(9-5-6-13-7-9)11-4-2-1-3-10(11)14-12/h1-4,9,13H,5-8H2,(H,14,16) |
Clave InChI |
BOOUYUCGXHPCCS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1N2CC(=O)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


